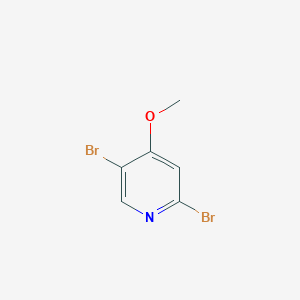

2,5-Dibromo-4-methoxypyridine

描述

Structural Characterization of 2,5-Dibromo-4-methoxypyridine

Molecular Geometry and Crystallographic Analysis

This compound exhibits a planar pyridine ring with substituents at positions 2, 4, and 5. The methoxy group at position 4 and bromine atoms at positions 2 and 5 induce steric and electronic effects that influence molecular geometry. While direct crystallographic data for this compound is limited, structural analogs like 3,5-dibromo-4-methoxypyridine demonstrate similar spatial arrangements, where bromine atoms occupy meta positions relative to the methoxy group. In such configurations, intermolecular interactions such as Br⋯N halogen bonds and π–π stacking govern solid-state packing.

Table 1: Key Structural Features of this compound

| Feature | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₆H₅Br₂NO | |

| Molecular Weight | 266.92 g/mol | |

| SMILES | COC1=CC(=NC=C1Br)Br | |

| InChI Key | DJDWOEGZGVBCMN-UHFFFAOYSA-N |

Electronic Structure and Bonding Patterns

The pyridine ring’s aromaticity and electron-withdrawing bromine atoms create a conjugated π-system. The methoxy group at position 4 donates electron density via resonance, stabilizing adjacent positions and influencing reactivity. Bromine’s electronegativity polarizes C–Br bonds, enhancing susceptibility to nucleophilic substitution at the 2- and 5-positions. Comparative studies with isomers like 3,5-dibromo-4-methoxypyridine reveal differences in electronic distribution due to substituent positioning.

Table 2: Comparative Electronic Properties of Brominated Pyridines

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

While specific NMR data for this compound is not publicly available, related compounds provide insights:

- ¹H NMR : The methoxy group typically resonates as a singlet near δ 3.8–4.0 ppm. Brominated aromatic protons may appear as multiplets in the δ 6.5–7.5 ppm range.

- ¹³C NMR : Carbonyl carbons adjacent to bromine may show upfield shifts due to electron-withdrawing effects.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

- IR : Stretching vibrations for C–O (methoxy) and C–Br bonds are expected near 1,250–1,300 cm⁻¹ and 500–600 cm⁻¹, respectively.

- UV-Vis : Pyridine’s π→π* transition typically absorbs in the 250–300 nm range, with bromine substituents causing bathochromic shifts.

Table 3: Hypothetical Spectroscopic Data for this compound

| Technique | Expected Shifts (δ) | Key Functional Groups |

|---|---|---|

| ¹H NMR | 3.8–4.0 (OCH₃, singlet) | Methoxy |

| 6.5–7.5 (aromatic H) | Pyridine ring | |

| ¹³C NMR | 50–55 (OCH₃) | Methoxy |

| 120–150 (aromatic C) | Pyridine ring |

Comparative Analysis with Isomeric Brominated Pyridines

The positional arrangement of substituents significantly impacts reactivity and physical properties:

Structural Isomers

Functional Group Effects

The methoxy group at position 4 directs electrophilic substitution to the ortho and para positions relative to itself, while bromine atoms deactivating the ring further influence regioselectivity. This contrasts with non-methoxylated analogs like 2,5-dibromo-4-methylpyridine, where methyl groups provide weaker directing effects.

属性

IUPAC Name |

2,5-dibromo-4-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDWOEGZGVBCMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-methoxypyridine typically involves the bromination of 4-methoxypyridine. One common method is to treat 4-methoxypyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 2nd and 5th positions of the pyridine ring.

Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve using more efficient brominating agents and solvents, as well as controlling the reaction temperature and time to minimize side reactions and by-products.

化学反应分析

Types of Reactions: 2,5-Dibromo-4-methoxypyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF).

Reduction Reactions: Palladium on carbon (Pd/C) and hydrogen gas under mild conditions.

Major Products:

Substitution Reactions: Products depend on the nucleophile used, such as 2,5-diamino-4-methoxypyridine when using amines.

Coupling Reactions: Biaryl compounds with various substituents depending on the boronic acid used.

Reduction Reactions: 4-methoxypyridine when both bromine atoms are reduced to hydrogen.

科学研究应用

Chemistry: 2,5-Dibromo-4-methoxypyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through substitution and coupling reactions.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer properties.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its brominated structure makes it a valuable intermediate for various applications.

作用机制

The mechanism of action of 2,5-Dibromo-4-methoxypyridine depends on its specific application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

相似化合物的比较

Comparison with Similar Compounds

Structural and Reactivity Differences

2.1.1. 3,5-Dibromo-4-methoxypyridine

This positional isomer (CAS: 650140-84-4) differs in bromine placement (positions 3 and 5 vs. 2 and 5 in the target compound). The altered substitution pattern significantly impacts reactivity. For instance, in lithiation reactions, 2,5-dibromo-4-methoxypyridine undergoes C-5 to C-3 lithium migration when treated with n-BuLi, leading to regioselective aldehyde formation (e.g., compound 3 or 18 depending on reaction conditions) . In contrast, 3,5-dibromo-4-methoxypyridine would likely exhibit distinct lithiation behavior due to steric and electronic differences.

2.1.2. 5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine This derivative (Catalog No. 144, 2017) replaces one bromine with a dimethoxymethyl group. The electron-rich dimethoxymethyl substituent enhances stability against electrophilic attack but reduces reactivity in cross-coupling reactions compared to this compound. Such derivatives are less commonly used in metalation due to competing coordination effects .

2.1.3. 2,5-Dibromo-4-iodopyridine

The iodine atom in this precursor (compound 8a ) allows for further functionalization via Suzuki-Miyaura coupling. However, this compound is more reactive in nucleophilic substitution reactions (e.g., methoxylation) due to the stronger electron-donating effect of the methoxy group .

Physicochemical Properties

| Property | This compound | 3,5-Dibromo-4-methoxypyridine | 5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine |

|---|---|---|---|

| Molecular Formula | C₆H₅Br₂NO | C₆H₅Br₂NO | C₉H₁₁BrN₂O₃ |

| Molecular Weight | 266.92 g/mol | 266.92 g/mol | 283.10 g/mol |

| Key Functional Groups | Br (2,5), OMe (4) | Br (3,5), OMe (4) | Br (5), OMe (3), dimethoxymethyl (2) |

| Reactivity Profile | High (lithiation, substitution) | Moderate (symmetrical hindrance) | Low (steric shielding) |

Research Findings and Case Studies

- Regioselective Lithiation : this compound demonstrated superior regioselectivity compared to other dibromopyridines. When treated with n-BuLi, it forms a lithiated intermediate at C-3, which can be trapped with electrophiles like DMF to yield aldehydes. This behavior is critical for synthesizing complex heterocycles .

- Comparative Stability : Unlike 3,5-dibromo-4-methoxypyridine, the 2,5-isomer shows reduced thermal stability due to steric strain between bromine atoms, necessitating careful handling during high-temperature reactions .

生物活性

2,5-Dibromo-4-methoxypyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C₆H₄Br₂N O and a molecular weight of 250.92 g/mol. The compound features a pyridine ring substituted with two bromine atoms at the 2 and 5 positions and a methoxy group at the 4 position. This unique structure contributes to its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄Br₂N O |

| Molecular Weight | 250.92 g/mol |

| Appearance | White to cream solid |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound can be achieved through various chemical reactions, including bromination of pyridine derivatives and subsequent substitution reactions. The presence of bromine atoms allows for further modifications, making it a versatile building block in organic synthesis.

Anti-inflammatory and Anticancer Properties

Research indicates that derivatives of this compound may exhibit anti-inflammatory and anticancer properties. These activities are attributed to the compound's ability to interact with specific molecular targets such as enzymes or receptors involved in inflammatory pathways or cancer progression .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is thought to involve:

- Enzyme Inhibition : Compounds derived from this compound may inhibit enzymes associated with inflammatory responses or cancer cell proliferation.

- Receptor Modulation : The compound may interact with various receptors, altering their activity and leading to therapeutic effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,5-Dibromopyridine | C₆H₄Br₂N | Lacks the methoxy group at position 4 |

| 4-Methoxypyridine | C₆H₇NO | Lacks bromine atoms, limiting reactivity |

| 2,6-Dibromo-4-methoxypyridine | C₆H₄Br₂N O | Different bromine positioning affects reactivity |

The presence of both bromine atoms and a methoxy group in this compound enhances its reactivity profile compared to other similar compounds.

常见问题

Q. What are the common synthetic routes for 2,5-Dibromo-4-methoxypyridine?

The compound can be synthesized via nucleophilic substitution of 2,5-dibromo-4-iodopyridine (8a) using sodium methoxide and a catalytic amount of CuI (10%) in refluxing methanol, yielding 85% product purity (Scheme 5, ). Alternative routes involve regioselective lithiation with bases like LDA or LTMP, followed by trapping with electrophiles (e.g., DMF or ethyl formate) to introduce functional groups at specific positions (Scheme 8-9, ).

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- 1H NMR and FT-IR for structural confirmation of substitution patterns and functional groups .

- HPLC for quantitative purity assessment, particularly to resolve intermediates during multi-step syntheses .

- Melting point and boiling point data (predicted: 267.5±35.0 °C; density: 1.9±0.1 g/cm³) for physical property validation .

Q. How should researchers handle and store this compound?

Store in a cool, dry environment (<25°C) away from light due to its brominated pyridine structure, which may degrade under prolonged UV exposure. Use inert gas (N₂/Ar) purging for long-term storage. Handle with PPE (gloves, goggles) to avoid skin/eye contact, referencing its predicted flashpoint (115.6±25.9 °C) for safety protocols .

Advanced Research Questions

Q. How can researchers control regioselectivity during metalation of this compound?

Regioselectivity depends on:

- Base choice : LDA favors C-6 formylation within 5 minutes, while LTMP requires 30 minutes for C-4 substitution (Scheme 9, ).

- Lithiation time : Extended lithiation (30+ minutes) with LTMP shifts reactivity toward sterically hindered positions, enabling selective functionalization .

Q. How should contradictions in lithiation product yields be resolved?

Contradictions often arise from inconsistent lithiation times or base strengths. For example, using LDA with short reaction times (5 minutes) traps the C-6 position, but extending time to 30 minutes with LTMP redirects reactivity to C-4. Validate results via kinetic studies and in situ monitoring (e.g., TLC or NMR) to optimize conditions .

Q. What strategies improve yield in methoxy group introduction?

- Catalyst optimization : CuI (10%) in methanol enhances nucleophilic substitution efficiency by stabilizing intermediates (Scheme 5, ).

- Solvent selection : Refluxing methanol ensures solubility and facilitates SNAr mechanisms.

- Temperature control : Maintain reflux (~65°C) to accelerate substitution without promoting side reactions like demethylation .

Q. How can researchers validate synthetic intermediates in multi-step routes?

Use multi-stage analytical validation :

- Step 1 : Intermediate isolation via column chromatography (silica gel, hexane/EtOAc gradients).

- Step 2 : Structural confirmation through 1H NMR (e.g., methyl/methoxy proton integration) and mass spectrometry for molecular weight verification .

- Step 3 : Purity assessment via HPLC with UV detection at 254 nm to detect trace impurities .

Data Contradiction and Optimization

Q. What methodologies address discrepancies in reported physicochemical properties?

- Reproducibility checks : Cross-validate melting/boiling points using differential scanning calorimetry (DSC) or capillary methods.

- Computational validation : Compare experimental density (1.9±0.1 g/cm³) with DFT-calculated values to resolve inconsistencies .

Q. How can conflicting regioselectivity data in metalation studies be reconciled?

- Systematic variable testing : Isolate factors like base strength (LDA vs. LTMP), temperature, and electrophile reactivity.

- Mechanistic studies : Use DFT calculations to model transition states and identify steric/electronic influences on regioselectivity .

Methodological Tables

Table 1 : Optimization of Methoxy Substitution (from )

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst (CuI) | 10% | 85 |

| Solvent | Methanol | 85 |

| Temperature | Reflux (~65°C) | 85 |

Table 2 : Regioselectivity Control in Lithiation (from )

| Base | Lithiation Time | Electrophile | Product Position | Yield (%) |

|---|---|---|---|---|

| LDA | 5 minutes | EtOCHO | C-6 | 60–70 |

| LTMP | 30 minutes | EtOCHO | C-4 | 75–85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。